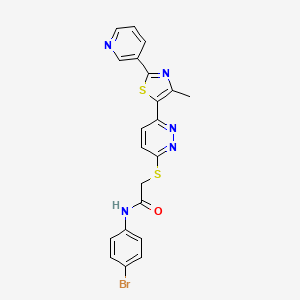
N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMOX belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed. This method is operationally simple, high yielding, and provides a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Ligand Properties and Complex Formation
- The treatment of 2,6-bis(oxazolinyl)phenyl bromide with n-BuLi leads to the formation of a Phebox-Li complex. Subsequent transmetalation with [SnClMe3] affords a Phebox-Sn complex. The structural properties and NMR spectra of these complexes were investigated, providing insights into chelation and coordination modes in transition metal complexes (Stol et al., 2005).
Material Sciences and Catalysis
- Nickel (II) complexes of o-phenylenebis(N′-methyloxamidate) and related ligands were synthesized and characterized for electrocatalytic water oxidation in basic phosphate buffer solution. These studies reveal the stability and catalytic mechanism of nickel-based homogeneous electrochemical water oxidation catalysts (Lin et al., 2017).
- The N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) was investigated as a soluble-type nucleator for the fast crystallization of Poly(l-Lactide) (PLLA), demonstrating the impact of thermal history and shear flow on the crystallization behavior of PLLA/OXA samples (Shen et al., 2016).
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(21-3,10-20-2)9-16-13(18)14(19)17-11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFISYCBUPBOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

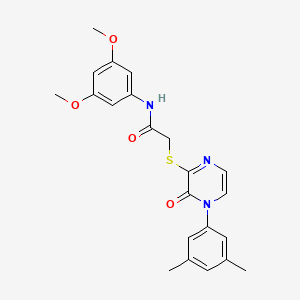
![Bicyclo[3.2.1]octan-8-amine hydrochloride](/img/structure/B2476691.png)
![2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2476693.png)
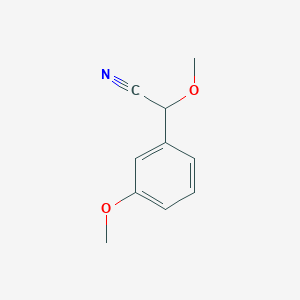
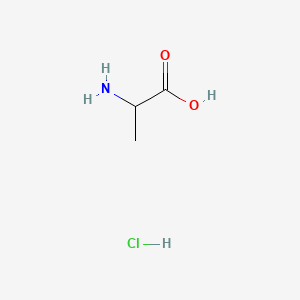
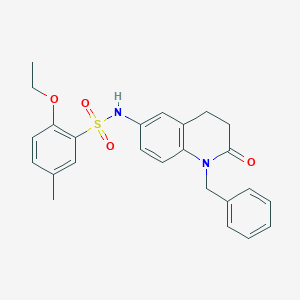

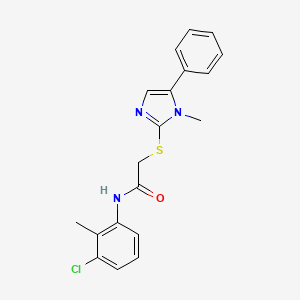
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)
![2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2476704.png)
![3-(2-fluorophenyl)-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2476705.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2476708.png)
